molecular formula C17H21BrN2O3 B582004 1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 873779-30-7

1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

Cat. No.: B582004
CAS No.: 873779-30-7
M. Wt: 381.27
InChI Key: SMSXNHRWSYLACX-UHFFFAOYSA-N
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Description

1’-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] is a chemical compound with the molecular formula C17H21BrN2O3 . It’s a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their importance in natural products and drugs . The investigation of novel methods of synthesis is a significant area of research in the chemical community .


Molecular Structure Analysis

The molecular structure of this compound includes a spiro[indoline-3,4’-piperidine] core . The molecular formula is C17H22N2O3, with an average mass of 302.368 Da and a monoisotopic mass of 302.163055 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C17H22N2O3, an average mass of 302.368 Da, and a monoisotopic mass of 302.163055 Da . More specific properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis and Template Development

  • Convenient Synthesis Pathways

    Researchers developed simple synthetic routes for derivatives of 1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine], such as 1'-H-spiro-(indoline-3,4'-piperidine) and its derivatives. These compounds serve as templates for synthesizing GPCR-targeting compounds (Xie et al., 2004).

  • Structural Studies for Drug Discovery

    The compound's structure has been examined for its potential as a scaffold in drug discovery. One study describes the synthesis of a similar scaffold, 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine], which demonstrates well-defined orientation of side chains, beneficial for drug-like molecule synthesis (Willand et al., 2004).

  • Development of Spiro-compounds

    Researchers focused on synthesizing spiro compounds, including the spiro[indole-3,4'-piperidin]-2-one system, to explore their utility in various biological activities (Freund & Mederski, 2000).

Pharmaceutical Application Potential

  • Potential in Sigma Receptor Ligands

    Novel spiropiperidines, which might include similar structures to 1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine], have been explored for their potential as σ-receptor ligands. These compounds could have significant applications in the field of medicinal chemistry (Maier & Wünsch, 2002).

  • Inhibitors and Antagonists Development

    The structure has been utilized in the synthesis of aminopyridyl/pyrazinyl-substituted spiro compounds, showing potential as c-Met/ALK dual inhibitors, indicating its relevance in cancer therapy (Li et al., 2013).

  • Role in Combinatorial Chemistry

    The protected derivative of the compound has been identified as a key intermediate in combinatorial synthesis, essential for creating diverse drug-like molecules (Willand et al., 2004).

Future Directions

The future directions in the research of indole derivatives like 1’-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] could involve the development of novel synthesis methods and further exploration of their biological properties . Their potential applications in the treatment of various disorders make them a significant area of study in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 5-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSXNHRWSYLACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672115
Record name tert-Butyl 5-bromo-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873779-30-7
Record name tert-Butyl 5-bromo-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
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1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
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1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
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1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
Reactant of Route 5
1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
Reactant of Route 6
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1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

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